Dexibuprofen lysine Dexibuprofen lysine Dexibuprofen lysine is a nonsteroidal anti-inflammatory that acts as cyclooxygenase inhibitor.
Brand Name: Vulcanchem
CAS No.: 141505-32-0
VCID: VC21133920
InChI: InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1
SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Molecular Formula: C19H34N2O5
Molecular Weight: 370.5 g/mol

Dexibuprofen lysine

CAS No.: 141505-32-0

Cat. No.: VC21133920

Molecular Formula: C19H34N2O5

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

Dexibuprofen lysine - 141505-32-0

Specification

CAS No. 141505-32-0
Molecular Formula C19H34N2O5
Molecular Weight 370.5 g/mol
IUPAC Name (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate
Standard InChI InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1
Standard InChI Key ZLGIZCLYTDPXEP-LQDNOSPQSA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Dexibuprofen lysine is designated chemically as the lysine salt of (S)-(+)-α-methyl-4-(2-methylpropyl)benzeneacetic acid. It possesses an empirical formula of C19H32N2O4 and a molecular weight of 352.5 g/mol . The structure consists of the S-enantiomer of ibuprofen ionically bonded to the amino acid lysine, creating a stable salt form with distinct physicochemical properties.

Physical and Chemical Characteristics

This compound typically presents as a white crystalline solid with high water solubility and slight solubility in ethanol . This enhanced aqueous solubility compared to dexibuprofen alone represents a key pharmaceutical advantage of the lysine salt form, potentially facilitating faster dissolution and absorption in physiological environments, particularly important for accelerating onset of therapeutic action.

Chemical Identifiers and Classification

Table 1: Chemical Identifiers for Dexibuprofen Lysine

PropertyIdentifier
Chemical Name(S)-(+)-Ibuprofen (S)-(+)-Lysinate
CAS Registry Number113403-10-4
PubChem CID9819903
Molecular FormulaC19H32N2O4
Molecular Weight352.5 g/mol
UNIIB5VWM9PYNC
Physical StateWhite crystalline solid
SolubilitySoluble in water, slightly soluble in ethanol

Pharmacology and Mechanism of Action

Pharmacodynamic Profile

The S-enantiomer (dexibuprofen) is responsible for nearly all of the pharmacological activity of ibuprofen. The R-enantiomer, present in racemic ibuprofen but absent in dexibuprofen formulations, undergoes partial conversion to the S-form in vivo but contributes minimally to therapeutic effects. This enantiomeric specificity potentially allows for lower effective doses and reduced metabolic processing compared to racemic ibuprofen.

Clinical Applications

Patent Ductus Arteriosus Treatment

Ibuprofen lysine injection has received FDA approval for closing clinically significant patent ductus arteriosus in premature infants weighing between 500 and 1500 g . While this indication specifically relates to ibuprofen lysine, the dexibuprofen form would theoretically offer similar benefits with the potential advantage of reduced dosing requirements due to the absence of the less active R-enantiomer.

Pain Management Applications

Clinical research has investigated ibuprofen lysinate formulations for pain management, particularly for postoperative dental pain following third molar extraction. Studies have demonstrated that ibuprofen lysinate provides significant pain relief compared to placebo and performs comparably to ibuprofen acid formulations .

The lysine salt formulation was specifically developed to address a key limitation of traditional ibuprofen acid—poor solubility in the acidic environment of the stomach, which delays absorption and results in maximum plasma concentrations occurring around 90 minutes post-administration . While the provided research focuses primarily on ibuprofen lysinate rather than specifically dexibuprofen lysine, the pharmaceutical principles suggest similar benefits with potentially enhanced efficacy at lower doses.

Research Findings and Clinical Trials

Dental Pain Studies

A randomized, double-blind, placebo-controlled multicenter study evaluated ibuprofen lysinate compared to ibuprofen acid for postoperative dental pain. This trial included 351 adult patients (ages 18-60) undergoing third molar extraction who received either ibuprofen lysinate (n=141), ibuprofen acid (n=139), or placebo (n=71) .

Table 2: Analgesic Efficacy in Dental Surgery Clinical Trial

TreatmentTOTPAR (6h)*Onset of AnalgesiaPain Relief vs. PlaceboAdverse Events
Ibuprofen Lysinate19.57No significant difference from ibuprofen acidSignificantly superiorMild to moderate, unrelated to treatment
Ibuprofen Acid19.96ReferenceSignificantly superiorMild to moderate, unrelated to treatment
Placebo8.27N/AReferenceMild to moderate

*TOTPAR = Total Pain Relief score (weighted sum of pain relief scores over 6 hours)

The results demonstrated that both active treatments significantly reduced pain compared to placebo from 15 minutes post-dose through the entire 6-hour observation period. Importantly, ibuprofen lysinate was non-inferior to ibuprofen acid in terms of analgesic efficacy, onset of action, and tolerability .

Patent Ductus Arteriosus Clinical Evidence

Intravenous ibuprofen lysine received FDA approval for PDA treatment based on three clinical trials involving 357 infants who received the product. The pivotal trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 136 infants of less than 30 weeks gestational age, weighing between 500g and 1000g .

Table 3: PDA Treatment Outcomes from Clinical Trials

Outcome MeasureIbuprofen Lysine (%)Placebo/No Treatment (%)P-value
Required rescue treatment, died, or dropped out32.451.9<0.01
Required rescue in pivotal trial30.953.00.005
Required rescue in active-controlled study34.050.00.01

These clinical trials demonstrated significantly greater efficacy with ibuprofen lysine compared to placebo for PDA treatment, establishing it as an effective pharmacological alternative to surgical intervention .

Pharmacokinetics

Absorption Characteristics

The lysine salt formulation of ibuprofen compounds was developed specifically to enhance solubility and accelerate absorption compared to standard ibuprofen acid . By extension, dexibuprofen lysine would be expected to demonstrate similar improvements in absorption rate and bioavailability compared to standard dexibuprofen formulations, potentially leading to more rapid onset of therapeutic effects.

Metabolism and Elimination Pathways

ParameterRecommendation
Storage Temperature20–25°C (68–77°F)
Light ProtectionProtect from light, store in carton
Stability in SolutionUp to 12 hours when stored at 5-25°C
CompatibilityDifferential compatibility with commonly administered drugs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator